molecular formula C17H27N3O2 B1422263 1-Boc-4-(4-Methylaminobenzyl)piperazine CAS No. 954240-26-7

1-Boc-4-(4-Methylaminobenzyl)piperazine

Cat. No. B1422263
CAS RN: 954240-26-7
M. Wt: 305.4 g/mol
InChI Key: MTOIRMODEODTAH-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Methylaminobenzyl)piperazine is a chemical compound with the molecular formula C17H27N3O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Methylaminobenzyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-(4-Methylaminobenzyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular weight of this compound is 305.4 g/mol.


Chemical Reactions Analysis

The Boc group in 1-Boc-4-(4-Methylaminobenzyl)piperazine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : The compound has been used in the synthesis of biaryl libraries via microwave-mediated Suzuki–Miyaura cross-couplings. This technique allows for the efficient creation of complex molecules with diverse applications in medicinal chemistry (Spencer et al., 2011).

  • Characterization and Biological Evaluation : Derivatives of N-Boc piperazine have been synthesized, characterized, and evaluated for biological activity. These studies include X-ray diffraction analyses and antibacterial and antifungal activity assessments, highlighting the compound's potential in pharmaceutical research (Kulkarni et al., 2016).

Medicinal Chemistry

  • HIV-1 Reverse Transcriptase Inhibition : Analogues of 1-Boc-4-(4-Methylaminobenzyl)piperazine have been evaluated for their ability to inhibit HIV-1 reverse transcriptase, demonstrating the compound's potential in the development of antiviral drugs (Romero et al., 1994).

  • Antipsychotic Ligand Development : The compound has been used in the synthesis of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to potential antipsychotic drugs. These studies contribute to the development of new treatments for psychiatric disorders (Ullah, 2012).

Chemical Analysis and Spectroscopy

  • Mass Spectrometry Enhancement : Piperazine-based derivatives, including variants of 1-Boc-4-(4-Methylaminobenzyl)piperazine, have been used to enhance signals in mass spectrometry. This application is crucial in proteomics and biochemical analysis (Qiao et al., 2011).

  • Spectroscopic and Molecular Docking Study : The compound has been studied using various spectroscopic methods and molecular docking analysis. These studies provide insights into its structural properties and potential interactions with biological molecules (Karthikeyan et al., 2015).

Material Science

  • Solubility in Supercritical Carbon Dioxide : Research on the solubility of Boc-piperazine derivatives in supercritical carbon dioxide contributes to the understanding of their physical properties, which is essential in material science and engineering (Uchida et al., 2004).

Safety and Hazards

The safety and hazards associated with 1-Boc-4-(4-Methylaminobenzyl)piperazine are not specified in the retrieved information .

properties

IUPAC Name

tert-butyl 4-[[4-(methylamino)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)13-14-5-7-15(18-4)8-6-14/h5-8,18H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOIRMODEODTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676410
Record name tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954240-26-7
Record name tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from D11 using a method similar to that described for D3 in Description 3A although the reaction was heated at 50° C. overnight prior to addition of sodium borohydride and no column chromatography was required. δH (CDCl3, 400 MHz) 7.11 (2H, d), 6.57 (2H, d), 3.69 (1H, br.s), 3.40 (6H, m), 2.83 (3H, s), 2.36 (4H, m), 1.45 (9H, s) [δ values corrected for incorrectly referenced TMS at 0.58 ppm on spectrum]. MS (ES+): 206.2, no molecular ion (MH+) observed.
Name
D3
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0 (± 1) mol
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Reaction Step One
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reactant
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[Compound]
Name
3A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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